molecular formula C13H12ClN3O4 B131112 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride CAS No. 80253-79-8

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride

Cat. No.: B131112
CAS No.: 80253-79-8
M. Wt: 309.7 g/mol
InChI Key: HAFQYZKUEYYXRP-UHFFFAOYSA-M
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Description

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is a chemical compound known for its distinctive structure and reactivity It is a derivative of pyridinium chloride, substituted with a 2,4-dinitrophenyl group and two methyl groups at the 3 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 3,4-dimethylpyridine. The reaction is carried out in a suitable solvent, such as pyridine, under reflux conditions. The product is then isolated and purified through crystallization or other appropriate methods .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the choice of solvents and reagents is carefully considered to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the chloride ion.

    Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridinium salts.

    Reduction: Formation of 1-(2,4-diaminophenyl)-3,4-dimethyl-pyridinium chloride.

    Oxidation: Formation of 1-(2,4-dinitrophenyl)-3,4-dicarboxypyridinium chloride.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-3,4-dimethyl-pyridinium chloride involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the pyridinium moiety can engage in ionic interactions with biological molecules. These interactions can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and its toxic effects.

    1-(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar reactivity but different substitution patterns.

Uniqueness: 1-(2,4-Dinitrophenyl)-3,4-dimethyl-pyridinium chloride is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-3,4-dimethylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N3O4.ClH/c1-9-5-6-14(8-10(9)2)12-4-3-11(15(17)18)7-13(12)16(19)20;/h3-8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQYZKUEYYXRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440515
Record name 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80253-79-8
Record name 1-(2,4-Dinitrophenyl)-3,4-dimethylpyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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